molecular formula C24H22N2O4S2 B2682477 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 941878-01-9

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2682477
CAS No.: 941878-01-9
M. Wt: 466.57
InChI Key: ZFDISWHHNNOTFB-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the reaction of 6-ethoxybenzo[d]thiazole with benzylamine and 4-(methylsulfonyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its potential anticancer activity, particularly against certain cancer cell lines.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides
  • N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides
  • N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its specific structural features, such as the presence of both benzyl and methylsulfonyl groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-30-19-11-14-21-22(15-19)31-24(25-21)26(16-17-7-5-4-6-8-17)23(27)18-9-12-20(13-10-18)32(2,28)29/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDISWHHNNOTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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